

# Application Notes and Protocols for Mag-Indo 1-AM in Cell Culture

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## Compound of Interest

Compound Name: *Mag-Indo 1-AM*

Cat. No.: *B155558*

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## Introduction

**Mag-Indo 1-AM** is a cell-permeant, ratiometric fluorescent indicator used for the quantitative measurement of intracellular magnesium ions ( $Mg^{2+}$ ).<sup>[1]</sup> It also exhibits sensitivity to calcium ions ( $Ca^{2+}$ ), a factor to consider in experimental design.<sup>[1][2]</sup> The acetoxymethyl (AM) ester group facilitates its passage across the cell membrane, where intracellular esterases cleave the AM group, trapping the active indicator within the cell.<sup>[1]</sup> **Mag-Indo 1-AM's** ratiometric nature, characterized by a spectral shift upon ion binding, allows for accurate concentration measurements that are less susceptible to variations in dye loading, cell thickness, or instrument settings.<sup>[1]</sup> Upon binding to  $Mg^{2+}$ , the excitation maximum of Mag-Indo 1 shifts from approximately 349 nm to 331 nm, with a corresponding emission peak shift from around 485 nm ( $Mg^{2+}$ -free) to 410 nm ( $Mg^{2+}$ -bound).<sup>[1]</sup> This property makes it a valuable tool for investigating the role of intracellular magnesium in various cellular processes, including enzymatic reactions, signal transduction, and cell proliferation.<sup>[3]</sup>

## Principle of Measurement

The quantification of intracellular  $Mg^{2+}$  concentration using Mag-Indo 1 is based on the ratio of fluorescence intensities at two different emission wavelengths, typically around 410 nm ( $Mg^{2+}$ -bound) and 485 nm ( $Mg^{2+}$ -free), while exciting at a wavelength around 340-350 nm.<sup>[1]</sup> The ratio of these intensities is then used to calculate the intracellular  $Mg^{2+}$  concentration using the Grynkiewicz equation, which requires determination of the dissociation constant ( $K_d$ ) of the

indicator for  $Mg^{2+}$ , as well as the minimum ( $R_{min}$ ) and maximum ( $R_{max}$ ) fluorescence ratios under  $Mg^{2+}$ -free and  $Mg^{2+}$ -saturating conditions, respectively. It is important to note that the binding of Mag-Indo 1 to intracellular proteins can affect its fluorescent properties, and in situ calibration is recommended for accurate quantification.[\[4\]](#)[\[5\]](#)

## Data Presentation

Table 1: Spectral and Chemical Properties of **Mag-Indo 1-AM**

Property	Value	Reference
Molecular Weight	730.63 g/mol	<a href="#">[6]</a>
Excitation Wavelength Range	340 - 390 nm	<a href="#">[1]</a> <a href="#">[2]</a>
Emission Wavelength Range	410 - 490 nm	<a href="#">[1]</a> <a href="#">[2]</a>
Excitation Maximum ( $Mg^{2+}$ -bound)	~331 nm	<a href="#">[1]</a>
Excitation Maximum ( $Mg^{2+}$ -free)	~349 nm	<a href="#">[1]</a>
Emission Maximum ( $Mg^{2+}$ -bound)	~410 nm	<a href="#">[1]</a>
Emission Maximum ( $Mg^{2+}$ -free)	~485 nm	<a href="#">[1]</a>
Dissociation Constant ( $K_d$ ) for $Mg^{2+}$	~2.7 mM	<a href="#">[1]</a> <a href="#">[7]</a>

## Experimental Protocols

### Reagent Preparation

- **Mag-Indo 1-AM** Stock Solution (1-5 mM):
  - Prepare a stock solution of **Mag-Indo 1-AM** in high-quality, anhydrous dimethyl sulfoxide (DMSO).[\[8\]](#)[\[9\]](#)

- Warm the vial of **Mag-Indo 1-AM** and the DMSO to room temperature before opening to prevent moisture condensation.[8]
- The DMSO stock solution can be stored at -20°C, protected from light and moisture.[8] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
- Pluronic™ F-127 Solution (20% w/v in DMSO):
  - Pluronic™ F-127 is a non-ionic detergent that aids in the dispersion of the AM ester in aqueous loading buffers.[8][10]
- Probenecid Stock Solution (250 mM in 1 M NaOH):
  - Probenecid is an organic anion transport inhibitor that can be used to reduce the leakage of the de-esterified indicator from the cells.[2][10]
  - Dissolve probenecid in 1 M NaOH and then dilute with a suitable buffer to the final desired stock concentration.
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer:
  - Use a buffer of your choice, ensuring it is compatible with your cell type and experimental conditions.

## Cell Loading Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

- Cell Seeding: Seed cells on a suitable culture vessel (e.g., coverslips, microplates) to allow for adherence and growth to the desired confluency.
- Preparation of Loading Buffer:
  - For a final loading concentration of 10 µM **Mag-Indo 1-AM**, dilute the 1 mM stock solution 1:100 in your chosen physiological buffer.

- To aid in solubilization, you can pre-mix the **Mag-Indo 1-AM** stock solution with an equal volume of 20% Pluronic™ F-127 before diluting in the buffer.<sup>[8]</sup> The final concentration of Pluronic™ F-127 should be kept low (typically 0.02-0.04%) to avoid cytotoxic effects.
- If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.<sup>[10]</sup>
- Cell Loading:
  - Remove the culture medium from the cells and wash once with the physiological buffer.
  - Add the **Mag-Indo 1-AM** loading buffer to the cells.
  - Incubate for 15-60 minutes at room temperature or 37°C, protected from light.<sup>[2][11]</sup> The optimal loading time and temperature should be determined empirically. Lower temperatures may reduce dye compartmentalization into organelles.<sup>[8][9]</sup>
- Washing:
  - Remove the loading buffer and wash the cells two to three times with the physiological buffer to remove any extracellular dye.
  - If probenecid was used during loading, it is recommended to include it in the wash and final experimental buffer to maintain its effect.
- De-esterification:
  - Incubate the cells in the physiological buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.<sup>[11]</sup>
- Measurement:
  - Proceed with fluorescence measurement using a fluorescence microscope, plate reader, or flow cytometer equipped with the appropriate filters for ratiometric imaging of Mag-Indo 1.
  - Excite the cells at approximately 340-350 nm and measure the emission at both ~410 nm and ~485 nm.

## In Situ Calibration Protocol

For accurate quantification of intracellular  $Mg^{2+}$ , an in situ calibration is recommended. This involves permeabilizing the cells to clamp the intracellular  $Mg^{2+}$  concentration to known extracellular levels.

- **Prepare Calibration Buffers:** Prepare a series of calibration buffers with varying known concentrations of free  $Mg^{2+}$ , typically ranging from  $Mg^{2+}$ -free to saturating concentrations. These buffers should mimic the intracellular ionic environment.
- **Permeabilize Cells:** After loading with **Mag-Indo 1-AM** and de-esterification, treat the cells with an ionophore (e.g., 4-bromo A23187) in the presence of the different calibration buffers.
- **Measure Fluorescence Ratios:** Measure the fluorescence ratio (e.g., 410 nm / 485 nm) for each known  $Mg^{2+}$  concentration.
- **Determine Calibration Parameters:**
  - **Rmin:** The fluorescence ratio in the  $Mg^{2+}$ -free buffer.
  - **Rmax:** The fluorescence ratio in the  $Mg^{2+}$ -saturating buffer.
- **Calculate Intracellular  $Mg^{2+}$ :** Use the determined Rmin, Rmax, and the Kd of the indicator to calculate the intracellular  $Mg^{2+}$  concentration from the measured fluorescence ratios of your experimental samples using the Grynkiewicz equation.

## Visualizations

Caption: Experimental workflow for measuring intracellular  $Mg^{2+}$  using **Mag-Indo 1-AM**.

Caption: Simplified signaling pathways involving intracellular magnesium and calcium.

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